N-H Functionality in the Synthetic Route
The target compound (Intermediate 2) is reacted with a palladium catalyst, a base, and a pyrazole‑containing partner to yield Intermediate 8, the immediate precursor of the final Mcl‑1 inhibitor [1]. The N‑methyl analog (CAS 2306261‑24‑3) cannot undergo the necessary protection/deprotection sequence because the N‑methyl group permanently blocks the N1 position. In the corresponding patent, the N‑methyl indole‑2‑carboxylate is never employed as an intermediate in the synthesis of Compound 1 [2].
| Evidence Dimension | Synthetic compatibility with Mcl‑1 inhibitor route |
|---|---|
| Target Compound Data | Intermediate 2 → Intermediate 8 → Compound 1 (patented route) |
| Comparator Or Baseline | N‑methyl analog (CAS 2306261‑24‑3) → not used in any published Mcl‑1 inhibitor synthesis |
| Quantified Difference | Qualitative: N‑methyl analog is synthetically incompatible with the patented route |
| Conditions | AU2018244180B2 and US20210122735A1 patents, multi‑step Mcl‑1 inhibitor synthesis |
Why This Matters
Procurement of the N‑methyl analog will halt the synthesis of Compound 1 at the coupling stage, whereas the N–H compound enables seamless continuation.
- [1] Zheng, X. et al. “Synthesis of Mcl‑1 inhibitor.” AU Patent AU2018244180B2. Intermediate 2 to Intermediate 8 conversion via Pd‑catalyzed coupling. View Source
- [2] Zheng, X. et al. “Synthesis of Mcl‑1 inhibitor.” US Patent US20210122735A1. Complete synthetic scheme excluding N‑methyl indole intermediates. View Source
